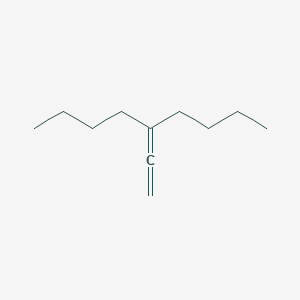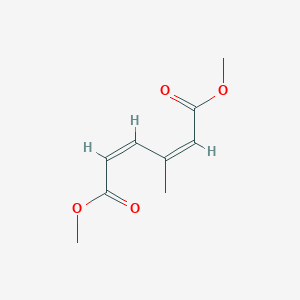
dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate is an organic compound characterized by its unique structure, which includes two ester groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate can be synthesized through the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The specific conditions, such as temperature and solvent, can vary depending on the reactants used and the desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and minimize costs. The use of catalysts and continuous flow reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as the Diels-Alder reaction, which is a concerted process involving the formation of a cyclic transition state .
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: Similar in structure but differs in the position of the double bonds.
Dimethyl fumarate: An isomer of dimethyl maleate with trans configuration.
Dimethyl succinate: Lacks the conjugated diene system present in dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate
Uniqueness
This compound is unique due to its conjugated diene system, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
61413-56-7 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
dimethyl (2Z,4Z)-3-methylhexa-2,4-dienedioate |
InChI |
InChI=1S/C9H12O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h4-6H,1-3H3/b5-4-,7-6- |
InChI Key |
WDFXHNOUHYPKCA-RZSVFLSASA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/C=C\C(=O)OC |
Canonical SMILES |
CC(=CC(=O)OC)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14575562.png)
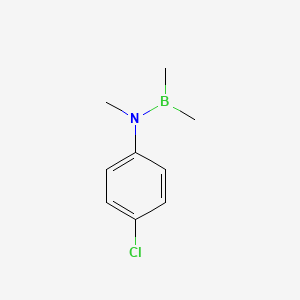
![3-(1-Carboxyethenoxy)-2-hydroxy-7-oxabicyclo[4.1.0]hept-4-ene-5-carboxylic acid](/img/structure/B14575590.png)
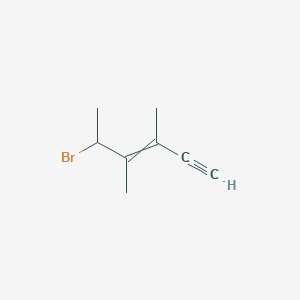
![4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14575601.png)
![7-Methyl-7-(4-methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14575602.png)
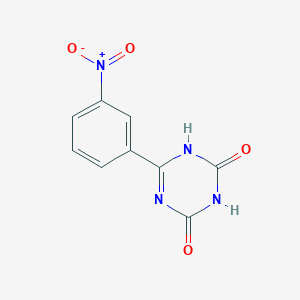
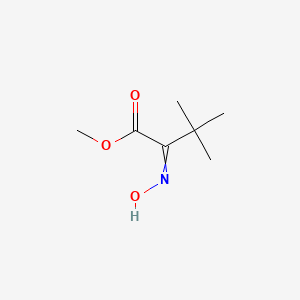
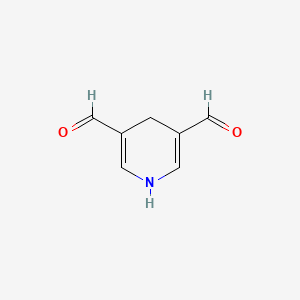

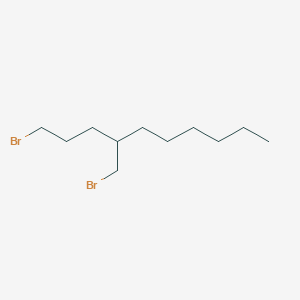
![1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14575638.png)
![2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575640.png)
